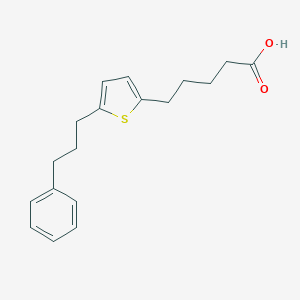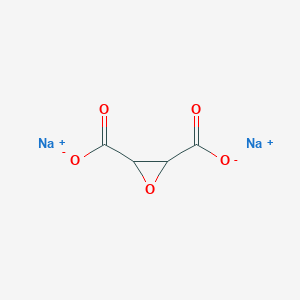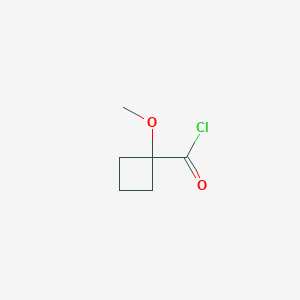
1-Methoxycyclobutane-1-carbonyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, including structures similar to 1-methoxycyclobutane-1-carbonyl chloride, often involves the use of arylmethylenecyclopropanes reacting with triarylpropynols or their methyl ethers. This reaction, catalyzed by Lewis acids such as BF3.OEt2, can yield functionalized cyclobutane derivatives under mild conditions (Yao & Shi, 2007). Another approach involves the resolution and absolute stereochemistry determination of cis-1-methoxycarbonyl-2-methylcyclobutane, showcasing the synthetic challenges and the need for precise control over the stereochemistry in these compounds (Baldwin & Burrell, 2000).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including 1-methoxycyclobutane-1-carbonyl chloride, can be elucidated through techniques such as X-ray crystallography. These analyses are crucial for understanding the compound's reactivity and properties. For instance, the study by Baldwin and Burrell (2000) provides insights into the absolute stereochemistry of similar compounds, which is fundamental for predicting their chemical behavior.
Chemical Reactions and Properties
1-Methoxycyclobutane-1-carbonyl chloride and its derivatives participate in a variety of chemical reactions, leveraging the cyclobutane ring's strain and the reactivity of the methoxy carbonyl chloride group. For example, Lewis acid-catalyzed intermolecular [4+2] cycloadditions with aldehydes and ketones have been reported, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Matsuo et al., 2008).
Physical Properties Analysis
The physical properties of 1-methoxycyclobutane-1-carbonyl chloride, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The cyclobutane core contributes to a compact and strained ring system, which can affect its physical state and behavior in different solvents. However, specific studies detailing these properties for 1-methoxycyclobutane-1-carbonyl chloride were not found, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 1-methoxycyclobutane-1-carbonyl chloride are characterized by its reactivity in nucleophilic substitution reactions, cycloadditions, and rearrangements. The presence of the methoxy carbonyl chloride group makes it a suitable electrophile for various nucleophilic agents, allowing for the synthesis of a wide range of cyclobutane-based compounds. The literature provides insights into the synthetic applications of similar cyclobutane derivatives, demonstrating their utility in organic synthesis (Cohen & Brockunier, 1989).
Applications De Recherche Scientifique
Stereoselectivity in Halomethoxylation
The stereoselectivity of halomethoxylation reactions involving bicyclobutane compounds, which may include or relate to structures similar to 1-methoxycyclobutane-1-carbonyl chloride, demonstrates significant anti-stereoselectivity for conjugate chlorination and bromination. This stereoselectivity varies with the halogen involved, indicating the potential of such compounds in selective synthetic processes (Razin et al., 2007).
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed reactions involving methylenecyclopropanes and methyl ethers lead to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This indicates the utility of 1-methoxycyclobutane-1-carbonyl chloride in complex molecular synthesis through Lewis acid catalysis (Yao & Shi, 2007).
Intermolecular Cycloaddition
Intermolecular cycloaddition between 3-alkoxycyclobutanones and carbonyl compounds activated by boron trifluoride etherate showcases the application of cyclobutanone derivatives in synthesizing complex bicyclic structures. This process emphasizes the role of compounds like 1-methoxycyclobutane-1-carbonyl chloride in regioselective and diastereoselective synthesis (Matsuo et al., 2008).
Photorearrangements and Silene Formation
The photolysis of phenylsilacyclobutane derivatives results in various isomeric products, demonstrating the potential of 1-methoxycyclobutane-1-carbonyl chloride in photochemical studies and the synthesis of silene compounds through intramolecular reactions (Leigh & Li, 2003).
Synthesis and Ring Enlargement
The synthesis and thermal ring-expansion of 2-ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion and subsequent silyl shift highlight a method for creating cyclic compounds with potential applications in material science and pharmaceuticals (Maas & Bender, 2000).
Safety And Hazards
The safety information for “1-Methoxycyclobutane-1-carbonyl chloride” includes several hazard statements: EUH014, EUH029, H226, H290, H314, H335 . These indicate that the compound can cause severe skin burns and eye damage, may be harmful if inhaled, and can cause respiratory irritation . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS02, GHS05, GHS07 .
Propriétés
IUPAC Name |
1-methoxycyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGRFODCWDWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561505 | |
| Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxycyclobutane-1-carbonyl chloride | |
CAS RN |
110046-66-7 | |
| Record name | 1-Methoxycyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxycyclobutane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



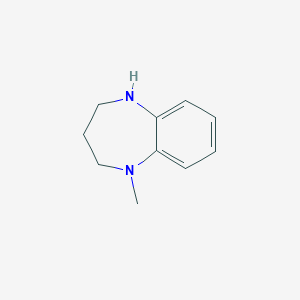
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
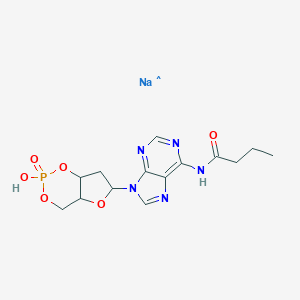
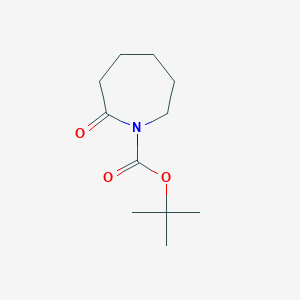
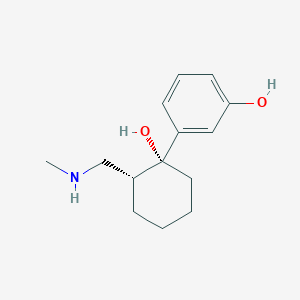
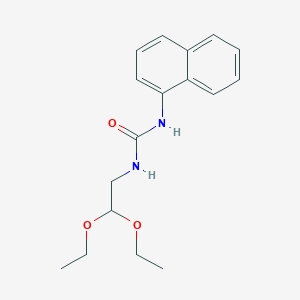
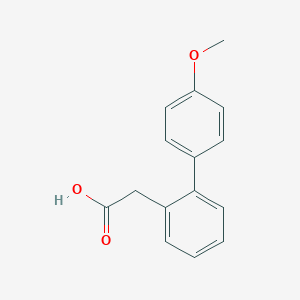
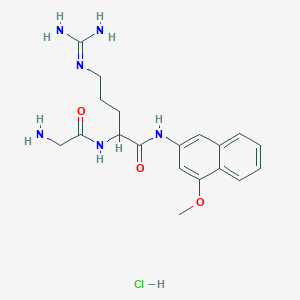
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
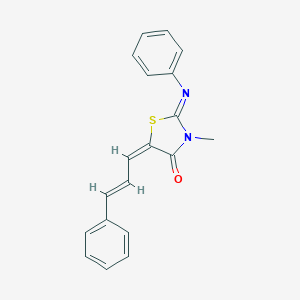
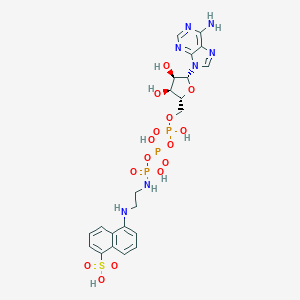
![6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B23046.png)
